

An In-depth Technical Overview of N-(Azido-PEG3)-N-Boc-PEG3-acid

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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-Boc-PEG3-acid

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This guide provides a detailed analysis of the physicochemical properties of **N-(Azido-PEG3)-N-Boc-PEG3-acid**, a branched PEG derivative utilized in bioconjugation and drug delivery applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The nomenclature for PEGylated compounds can vary between suppliers, leading to different molecules with similar names. Based on the chemical name provided, the most direct structural interpretation corresponds to the specifications detailed below. It is crucial for researchers to verify the molecular formula and structure from the specific supplier to ensure accuracy in their experimental design.

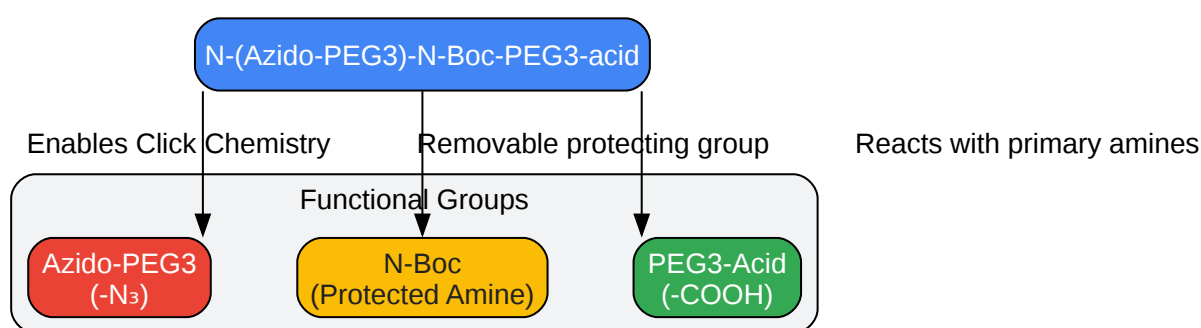
A summary of the key quantitative data for **N-(Azido-PEG3)-N-Boc-PEG3-acid** is presented in the table below^[1].

Property	Value
Molecular Weight	522.6 g/mol
Molecular Formula	C ₂₂ H ₄₂ N ₄ O ₁₀
Functional Groups	Azide (-N ₃), Boc-protected Amine, Carboxylic Acid (-COOH)

Note: Similar chemical names may refer to different structures. For example, a related compound, N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, has a molecular weight of 681.8 g/mol and a formula of $C_{29}H_{55}N_5O_{13}$ [2][3]. Another variant, N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid, has a molecular weight of 697.8 g/mol and a formula of $C_{30}H_{59}N_5O_{13}$ [4][5][6].

Molecular Structure and Functionality

The structure of **N-(Azido-PEG3)-N-Boc-PEG3-acid** is designed to be a trifunctional linker. The diagram below illustrates the relationship between the compound's name and its functional components.



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Caption: Functional components of **N-(Azido-PEG3)-N-Boc-PEG3-acid**.

The azide group facilitates covalent conjugation to alkyne-modified molecules via "Click Chemistry." The carboxylic acid can form stable amide bonds with primary amines, often found in proteins and peptides, using standard carbodiimide chemistry (e.g., EDC, DCC)[1]. The Boc (tert-butoxycarbonyl) group protects a primary amine, which can be deprotected under acidic conditions to allow for further sequential conjugation[1].

Experimental Protocols: Determination of Molecular Weight

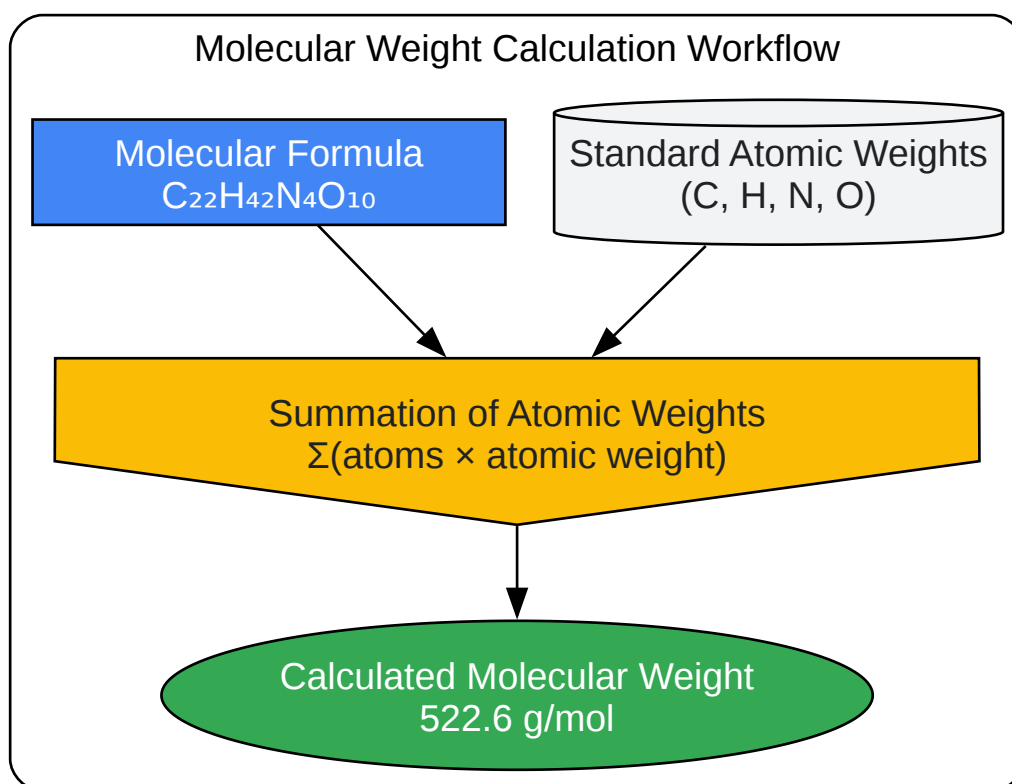
The molecular weight of a compound like **N-(Azido-PEG3)-N-Boc-PEG3-acid** is determined using established analytical techniques. The theoretical molecular weight is calculated from the

molecular formula, while the experimental value is typically confirmed via mass spectrometry.

Principle of Mass Spectrometry (MS) for Molecular Weight Confirmation:

Mass spectrometry is a primary technique for measuring the molecular weight of a substance. The process involves ionizing the chemical compound and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For large molecules like PEGs, electrospray ionization (ESI) is a common method.

The general workflow for this determination is as follows:



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Caption: Workflow for calculating theoretical molecular weight.

- Sample Preparation: The compound is dissolved in a suitable solvent.
- Ionization: The sample solution is introduced into the mass spectrometer, where it is aerosolized and ionized (e.g., by ESI), forming charged molecules.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value.
- **Data Analysis:** The resulting mass spectrum is analyzed. The peak corresponding to the molecular ion (or a related adduct) confirms the molecular weight of the compound. The experimentally determined value is compared against the theoretical calculation to confirm the identity and purity of the substance.

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